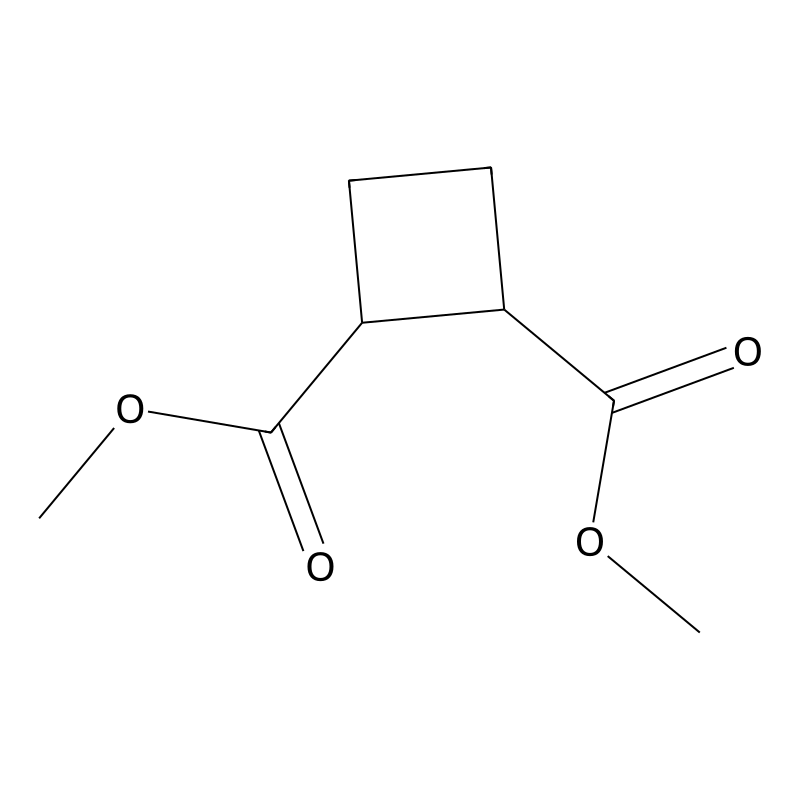

Dimethyl cyclobutane-1,2-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl cyclobutane-1,2-dicarboxylate is a conformationally restricted cyclic diester procured as a rigid building block in advanced organic synthesis [1]. As a distillable liquid (boiling point 104-107 °C at 12 Torr), it offers handling advantages over its solid free acid counterpart, which requires solvent-intensive recrystallization [2]. It serves as a precursor for generating reactive dianions used in the synthesis of complex bicyclic frameworks, and undergoes controlled partial saponification to yield chiral monoesters at a 78% baseline yield [3].

References

- [1] Langer, P. 'Cyclization Reactions of Dianions in Organic Synthesis.' Chemical Reviews, 2004, 104(8), 4125-4150.

- [2] CAS Common Chemistry, 'Dimethyl cyclobutane-1,2-dicarboxylate', CAS RN: 3396-20-1.

- [3] Patent WO2023/244615A1, Mirati Therapeutics Inc., 'Synthesis of (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid', 2023.

Substituting Dimethyl cyclobutane-1,2-dicarboxylate with acyclic analogs like dimethyl succinate alters the stereochemical trajectory of downstream reactions, failing to provide the rigid cyclobutane core required for restricted-rotation analogs [1]. Furthermore, attempting to use the unesterified cyclobutane-1,2-dicarboxylic acid introduces severe processability issues; the free acid requires multiple additional equivalents of strong bases to generate reactive nucleophiles, complicating dianion-based alkylations [2]. Additionally, substituting with bulkier diethyl esters reduces the rate of partial hydrolysis, lowering the yield of monoester intermediates required for asymmetric synthesis [3].

References

- [1] Langer, P. 'Cyclization Reactions of Dianions in Organic Synthesis.' Chemical Reviews, 2004, 104(8), 4125-4150.

- [2] Patent WO2023/244615A1, Mirati Therapeutics Inc., 'Synthesis of (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid', 2023.

- [3] CAS Common Chemistry, 'Dimethyl cyclobutane-1,2-dicarboxylate', CAS RN: 3396-20-1.

Chemoselective Partial Hydrolysis for Monoester Production

In the synthesis of chiral pharmaceutical intermediates, Dimethyl cyclobutane-1,2-dicarboxylate undergoes targeted partial hydrolysis to form (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Using standard NaOH in a 1,4-dioxane/water mixture at 25 °C, the dimethyl ester achieves a 78% isolated yield of the monoester within 3 hours [1]. In contrast, bulkier esters such as diethyl cyclobutane-1,2-dicarboxylate exhibit slower hydrolysis kinetics, often leading to over-hydrolysis to the diacid or requiring harsher conditions that reduce the overall recovery of the target monoester.

| Evidence Dimension | Monoester isolated yield via partial saponification |

| Target Compound Data | 78% yield (3 hours at 25 °C) |

| Comparator Or Baseline | Diethyl ester analogs (slower kinetics, prone to diacid over-hydrolysis) |

| Quantified Difference | High chemoselectivity and rapid conversion (78% targeted yield) for the dimethyl ester. |

| Conditions | 1.0 equiv NaOH, 1,4-dioxane/H2O, 25 °C, 3 hours. |

High-yielding partial hydrolysis is critical for procuring a scalable starting material for asymmetric API synthesis, minimizing waste and purification bottlenecks.

Dianion Generation and Bicyclic Framework Synthesis

Dimethyl cyclobutane-1,2-dicarboxylate is structurally optimized for generating stable dianions using exactly 2 equivalents of lithium diisopropylamide (LDA). When reacted with electrophiles like cis-1,4-dichloro-2-butene, the dimethyl ester's dianion cyclizes to form complex bicyclo[4.2.0]octene derivatives [1]. Attempting this exact transformation using the free cyclobutane-1,2-dicarboxylic acid baseline requires at least 4 equivalents of LDA to overcome the carboxylic acid protons, leading to excessive lithium salt byproducts and yield degradation during the cyclization step.

| Evidence Dimension | Base equivalents required for reactive dianion generation |

| Target Compound Data | 2 equivalents of LDA (direct enolate formation) |

| Comparator Or Baseline | Cyclobutane-1,2-dicarboxylic acid (requires >4 equivalents of LDA) |

| Quantified Difference | 50% reduction in strong base consumption and elimination of problematic lithium carboxylate intermediates. |

| Conditions | LDA in THF, low temperature, followed by addition of dihaloalkane electrophiles. |

Utilizing the dimethyl ester streamlines organometallic workflows, reducing expensive reagent consumption and simplifying downstream purification.

Volatility and Distillation-Based Purification

The physical properties of Dimethyl cyclobutane-1,2-dicarboxylate favor industrial processability. It is a liquid with a boiling point of 104-107 °C at 12 Torr, allowing for straightforward purification via vacuum distillation [1]. In contrast, the baseline free acid (cyclobutane-1,2-dicarboxylic acid) is a solid that requires solvent-intensive recrystallization. The ability to distill the dimethyl ester ensures that trace oligomeric or unreacted starting materials can be removed without large volumes of organic solvents.

| Evidence Dimension | Purification modality and volatility |

| Target Compound Data | Distillable liquid (BP 104-107 °C @ 12 Torr) |

| Comparator Or Baseline | Cyclobutane-1,2-dicarboxylic acid (Solid, requires recrystallization) |

| Quantified Difference | Enables solvent-free continuous or batch vacuum distillation. |

| Conditions | Standard laboratory or pilot-scale vacuum distillation (12 Torr). |

Distillable liquid intermediates dramatically lower the cost and environmental impact of purification at scale compared to solvent-heavy crystallization.

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

Because Dimethyl cyclobutane-1,2-dicarboxylate undergoes targeted partial hydrolysis to form a chiral monoester at a 78% yield, it is procured for synthesizing conformationally restricted drug analogs [1]. The cyclobutane ring locks the spatial arrangement of pharmacophores, altering target binding affinity compared to flexible acyclic chains.

Precursor for Bicyclic and Polycyclic Frameworks

Leveraging its ability to cleanly form a dianion with 2 equivalents of LDA, this compound is utilized in the construction of bicyclo[4.2.0]octene derivatives [2]. It is chosen over the free acid to avoid excessive base consumption and the formation of insoluble poly-lithiated salts during scale-up.

Scalable Continuous-Flow or Batch Distillation Workflows

Because it is a distillable liquid (104-107 °C at 12 Torr), Dimethyl cyclobutane-1,2-dicarboxylate is selected for large-scale continuous-flow or batch manufacturing where solvent-free purification is preferred [3]. This physical property allows process chemists to bypass the solvent-intensive recrystallization required by solid cyclobutane-1,2-dicarboxylic acid.

References

- [1] Patent WO2023/244615A1, Mirati Therapeutics Inc., 'Synthesis of (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid', 2023.

- [2] Langer, P. 'Cyclization Reactions of Dianions in Organic Synthesis.' Chemical Reviews, 2004, 104(8), 4125-4150.

- [3] CAS Common Chemistry, 'Dimethyl cyclobutane-1,2-dicarboxylate', CAS RN: 3396-20-1.